Amitriptynol
Overview
Description
5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol is a chemical compound with the molecular formula C20H25NO and a molecular weight of 295.42 g/mol . It is also known by its synonym, amitriptynol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Scientific Research Applications
5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol has several scientific research applications, including:
Mechanism of Action
Amitriptynol, also known as 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-dibenzoa,dannulen-5-ol, is a tricyclic antidepressant that has been used for decades to treat depression and other conditions . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily targets the membrane pump mechanism responsible for the re-uptake of transmitter amines, such as norepinephrine and serotonin . These neurotransmitters play crucial roles in regulating mood, sleep, and pain perception .
Mode of Action
This compound inhibits the re-uptake of norepinephrine and serotonin at nerve terminals via interaction with their respective transporters, SLC6A2 and SLC6A4 . This inhibition increases the concentration of these neurotransmitters at the synaptic clefts of the brain, thereby potentiating their action .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the elevation of extracellular biogenic amine levels, notably those of noradrenaline and serotonin . This elevation is achieved by the drug’s blockade of cellular noradrenaline and serotonin reuptake transporters .
Pharmacokinetics
This compound is readily absorbed in the gastrointestinal tract and is subject to extensive hepatic metabolism . Less than 5% of the drug is eliminated unchanged . The main metabolizing enzymes with clinical significance for this compound are CYP2C19 and CYP2D6 .
Result of Action
The increased concentration of norepinephrine and serotonin in the brain due to this compound’s action results in improved mood, better sleep, and reduced pain perception . This compound may also cause ecg changes and quinidine-like effects on the heart due to its strong anticholinergic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pollutants such as microplastics in the aquatic environment can interfere with the drug’s degradation pathways . Furthermore, the drug’s efficacy and safety can be compromised by degradation, which can occur due to various chemical routes such as oxidation, hydrolysis, and photodegradation .
Safety and Hazards
Amitriptynol may cause some people to be agitated, irritable, or display other abnormal behaviors . It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . If you or your caregiver notice any of these adverse effects, tell your doctor right away . It is also classified as toxic if swallowed, suspected of damaging fertility or the unborn child, causes damage to organs, and very toxic to aquatic life with long-lasting effects .
Biochemical Analysis
Biochemical Properties
Amitriptynol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the tropomyosin receptor kinase A (TrkA) signaling pathway . This interaction plays a crucial role in its neuroprotective effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, impacting gene expression, and altering cellular metabolism . For instance, it has been found to reduce sepsis-induced brain damage through the TrkA signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to reduce oxidative stress by attenuating the consumption of superoxide dismutase (SOD) and catalase (CAT) activity, and reducing the accumulation of malondialdehyde (MDA) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a certain degree of stability, but there may be degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a study on polycystic ovary syndrome induced by estradiol valerate, it was found that this compound had certain effects at specific dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol involves several steps. One common synthetic route includes the reaction of dibenzosuberone with 3-dimethylaminopropylmagnesium bromide, followed by reduction with lithium aluminum hydride . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference .
Chemical Reactions Analysis
5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol undergoes various chemical reactions, including:
Comparison with Similar Compounds
5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol is similar to other compounds such as:
Amitriptyline: Both compounds share a similar chemical structure and mechanism of action, but amitriptyline is used clinically as an antidepressant.
Cyclobenzaprine: This compound is structurally related and is used as a muscle relaxant.
Nortriptyline: Another structurally similar compound, used as an antidepressant.
The uniqueness of 5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol lies in its specific chemical structure and its primary use in research rather than clinical applications .
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQUXZPOPTSQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151214 | |
Record name | Amitriptynol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159-03-1 | |
Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amitriptynol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amitriptynol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMITRIPTYNOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H6DX3NOO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the crystal structures of Amitriptynol salts tell us about its potential interactions with biological targets?
A1: While the provided research article [] focuses on the synthesis and structural characterization of four this compound salts, it does not directly investigate interactions with biological targets. The study reveals valuable information about the three-dimensional arrangement of this compound molecules within the crystal lattice and highlights the influence of different anions on its packing arrangement. [] This structural information, along with analyses like Hirshfeld surface analysis provided in the paper, can be utilized in future studies to understand potential binding modes of this compound with biological targets. For example, the presence of hydrogen bond donors and acceptors in the this compound molecule, revealed by the crystal structure, can be crucial in predicting its interactions with proteins or enzymes.
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